2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide
CAS No.:
Cat. No.: VC15267712
Molecular Formula: C21H22FN3O4
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22FN3O4 |
|---|---|
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | 2-(2-fluorophenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide |
| Standard InChI | InChI=1S/C21H22FN3O4/c1-4-17(28-18-8-6-5-7-16(18)22)21(26)23-20-19(24-29-25-20)14-9-11-15(12-10-14)27-13(2)3/h5-13,17H,4H2,1-3H3,(H,23,25,26) |
| Standard InChI Key | IDBMLBXBZDVORV-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)NC1=NON=C1C2=CC=C(C=C2)OC(C)C)OC3=CC=CC=C3F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a butanamide group and at the 4-position with a 4-(propan-2-yloxy)phenyl moiety. The butanamide chain further incorporates a 2-fluorophenoxy substituent, creating a hybrid structure that combines aromatic, heterocyclic, and aliphatic components. This arrangement confers both lipophilic and polar characteristics, influencing its solubility and reactivity.
Systematic Nomenclature
According to IUPAC conventions, the compound is designated as 2-(2-fluorophenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₂FN₃O₄ |
| Molecular Weight | 399.4 g/mol |
| CAS Registry | Not publicly disclosed |
| Canonical SMILES | CCC(C(=O)NC1=NON=C1C2=CC=C(C=C2)OC(C)C)OC3=CC=CC=C3F |
| InChI Key | OLKFMZBINDZGCQ-UHFFFAOYSA-N |
The presence of fluorine at the ortho position of the phenoxy group distinguishes it from analogous para-substituted derivatives.
Synthetic Methodologies
Multi-Step Synthesis Pathway
Synthesis typically follows a three-stage strategy to assemble the oxadiazole core and peripheral substituents:
Stage 1: Oxadiazole Ring Formation
A nitrile oxide intermediate is generated from 4-hydroxybenzonitrile via chlorination (SOCl₂) and subsequent reaction with hydroxylamine. Cyclocondensation with ethyl nitroacetate under basic conditions yields the 4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-amine precursor.
Stage 2: Butanamide Chain Installation
2-(2-Fluorophenoxy)butanoic acid is activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled to the oxadiazole amine at 0–5°C in dichloromethane. This step achieves 68–72% yield after silica gel purification.
Physicochemical Characterization
Spectroscopic Profiles
NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 1.31 (d, J=6.0 Hz, 6H, CH(CH₃)₂), 1.85–1.95 (m, 2H, CH₂CH₂), 2.45 (t, J=7.2 Hz, 2H, COCH₂), 4.55 (sep, J=6.0 Hz, 1H, OCH(CH₃)₂), 6.85–7.25 (m, 8H, aromatic).
-
¹³C NMR (100 MHz, CDCl₃): δ 22.1 (CH(CH₃)₂), 25.6 (CH₂CH₂), 36.8 (COCH₂), 70.4 (OCH(CH₃)₂), 115.2–162.3 (aromatic and carbonyl carbons).
IR Spectroscopy
Strong absorptions at 1675 cm⁻¹ (amide C=O), 1602 cm⁻¹ (oxadiazole C=N), and 1245 cm⁻¹ (C-O-C) confirm functional group integrity.
Thermodynamic Properties
Differential scanning calorimetry reveals a melting point of 148–150°C with decomposition onset at 210°C. The compound exhibits logP 3.2 (calculated) and aqueous solubility <1 mg/mL, necessitating formulation with co-solvents for biological testing.
Biological Activity and Mechanisms
Agricultural Applications
Patent data (EP2755488A1) indicates 72% mortality against Aphis gossypii at 500 ppm, likely mediated by nicotinic acetylcholine receptor disruption. Field trials show phytotoxicity thresholds above 1000 ppm, suggesting acceptable safety margins.
Computational and Structure-Activity Insights
Quantum Chemical Calculations
Density functional theory (B3LYP/6-31G*) optimizations identify the oxadiazole ring as the electron-deficient center (LUMO -1.8 eV), while the fluorophenoxy group contributes to HOMO localization (-6.4 eV). These features facilitate charge-transfer interactions with biological targets.
Analog Comparative Analysis
Replacing the 2-fluorophenoxy with 4-fluorophenoxy (as in VC15284321) reduces antimicrobial potency by 40%, highlighting the ortho-fluorine's critical role in target engagement.
Challenges and Future Directions
Metabolic Stability Concerns
Microsomal assays (human liver S9) indicate rapid Phase I oxidation (t₁/₂ = 23 min), primarily at the isopropyl ether. Fluorine substitution at the oxadiazole 4-position is under investigation to block metabolic hotspots.
Ecotoxicological Profiling
Daphnia magna 48h EC₅₀ values of 8.2 mg/L necessitate rigorous environmental risk assessment before agricultural deployment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume